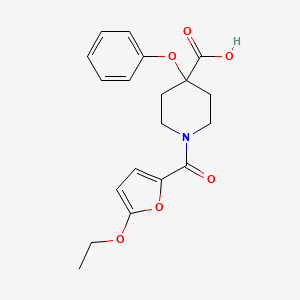

![molecular formula C16H21F2N3O3 B5500775 3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoxazine derivatives, such as the compound , often involves the condensation of salicylamide with various aldehydes and ketones, leading to the formation of 3,4-dihydro-2H-1,4-benzoxazine-carboxylic acids and their corresponding esters. These compounds are synthesized via multiple steps, including cyclization and ring-opening reactions, under controlled conditions to achieve the desired molecular framework (Fitton & Ward, 1971).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine core, a feature that imparts distinct chemical properties to these compounds. The structure is typically confirmed through X-ray diffraction analysis, NMR spectroscopy, and other analytical techniques to ascertain the arrangement of atoms and the configuration around double bonds, providing insights into the molecular geometry and electronic structure (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions, including aminocarbonylation-cyclization, which are crucial for their synthesis. These reactions display a significant degree of stereoselectivity, leading to the formation of different stereoisomers. The reactivity of these compounds can be influenced by the nature of substituents attached to the benzoxazine ring, which affects their chemical properties and biological activities (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyamides

Studies have explored the synthesis of polyamides containing nucleobases such as uracil and adenine through reactions involving specific precursors, demonstrating the potential of these compounds in materials science. For instance, Hattori and Kinoshita (1979) synthesized polyamides with uracil and adenine, highlighting the molecular weight and solubility characteristics of these polymers M. Hattori & M. Kinoshita.

Antimicrobial Activities

Research on the antimicrobial activities of novel compounds has shown promising results. For example, Patel and Shaikh (2011) developed 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which displayed good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents N. Patel & A. R. Shaikh.

Anti-Inflammatory Agents

The development of new anti-inflammatory agents has also been a focus, with compounds designed to target specific biological pathways. For instance, the study by Messaoud et al. (2014) described the synthesis of new 2(3H)-benzoxazolinonylcarboxamides as potential anti-inflammatory agents, showing the versatility of this compound class in drug development Liacha Messaoud Liacha Messaoud, Yahia Wassila, & Seddiki Khemissi.

Eigenschaften

IUPAC Name |

3-[2-(2,2-difluoroethylamino)-2-oxoethyl]-N,N,4-trimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O3/c1-20(2)16(23)10-4-5-13-12(6-10)21(3)11(9-24-13)7-15(22)19-8-14(17)18/h4-6,11,14H,7-9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFGGIBLKYEVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COC2=C1C=C(C=C2)C(=O)N(C)C)CC(=O)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

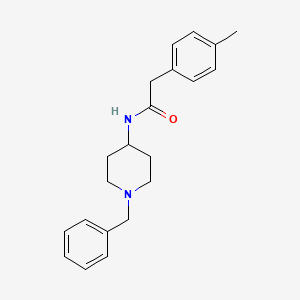

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

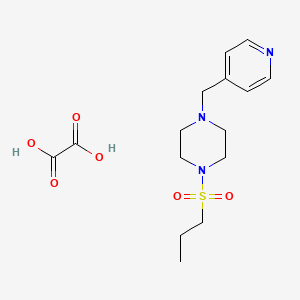

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

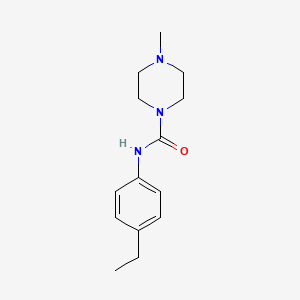

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)